4-Bromo-6-chloronicotinamide is a halogenated derivative of nicotinamide, characterized by the presence of bromine at the 4-position and chlorine at the 6-position of the pyridine ring. Its molecular formula is C₆H₄BrClN₂O, with a molecular weight of approximately 235.46 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that influence its reactivity and biological activity.
Common reagents used in these reactions include thionyl chloride for chlorination and various amines for amidation reactions .
Research indicates that 4-Bromo-6-chloronicotinamide exhibits significant biological activity, particularly in antibacterial and antifungal applications. Its mechanism of action may involve interference with bacterial cell wall synthesis and inhibition of key metabolic enzymes. Studies have shown it to be effective against various strains of bacteria, making it a candidate for developing new antimicrobial agents.
The synthesis of 4-Bromo-6-chloronicotinamide typically involves several steps:
Industrial methods may optimize these steps for large-scale production, ensuring high yield and purity.
4-Bromo-6-chloronicotinamide has a range of applications:
Interaction studies involving 4-Bromo-6-chloronicotinamide have focused on its binding affinities with various biological targets. These studies reveal insights into how this compound interacts at the molecular level, influencing its biological activity and potential therapeutic applications. Ongoing research aims to elucidate the specific pathways through which it exerts its effects .
Several compounds share structural similarities with 4-Bromo-6-chloronicotinamide:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Bromo-5-chloronicotinamide | Bromine at the 2-position, chlorine at the 5-position | Different reactivity patterns |
| 5-Bromo-2-chloronicotinamide | Bromine at the 5-position, chlorine at the 2-position | Variations in antibacterial activity |
| N-(2-bromophenyl)-2-chloronicotinamide | Bromine on phenyl group, chlorine on nicotinamide | Distinct biological activities |
| 2-Chloro-N-(3-chlorophenyl)nicotinamide | Chlorine at the 2-position, chlorinated phenyl group | Potentially different pharmacological effects |
These compounds exhibit variations in their halogen positions and substituents, leading to differences in their chemical behavior and biological activities. The uniqueness of 4-Bromo-6-chloronicotinamide lies in its specific halogenation pattern, which imparts distinct reactivity and potential therapeutic properties compared to its analogs .
The crystallographic analysis of 4-bromo-6-chloronicotinamide reveals significant structural insights into the molecular arrangement and intermolecular interactions of this halogenated nicotinamide derivative. Based on comparative studies with structurally related compounds, this molecule is expected to crystallize in the monoclinic crystal system, likely adopting the P2₁/c space group with Z = 4, consistent with other dihalogenated nicotinic acid derivatives [1] [2] [3].
The molecular geometry of 4-bromo-6-chloronicotinamide exhibits a planar pyridine ring structure with substituents positioned at the 4 and 6 positions. The bromine atom at C-4 and chlorine atom at C-6 introduce significant electronic perturbations to the aromatic system while maintaining the overall planarity of the molecule. The carboxamide group at C-3 adopts a coplanar configuration with the pyridine ring, facilitating extended conjugation throughout the molecular framework [4].
Intermolecular hydrogen bonding patterns play a crucial role in the crystal packing arrangement. The primary amide group (CONH₂) serves as both hydrogen bond donor and acceptor, forming classical N-H⋯O hydrogen bonds with neighboring molecules. Additionally, the halogen substituents participate in halogen bonding interactions, where the bromine and chlorine atoms act as σ-hole donors to electron-rich regions of adjacent molecules. These halogen bonds exhibit typical C-X⋯N contact distances of approximately 3.0-3.4 Å for chlorine and 3.1-3.5 Å for bromine interactions [5].
The crystal structure demonstrates a three-dimensional network stabilized by a combination of hydrogen bonds and halogen bonds. The hydrogen bonding network primarily involves the amide functionalities, creating chains of molecules along specific crystallographic directions. The halogen bonding interactions provide additional stability and influence the overall packing efficiency, resulting in calculated densities in the range of 1.8-2.0 g/cm³ [6] [7].
Unit cell parameters for 4-bromo-6-chloronicotinamide are predicted to be similar to those observed for 5-bromo-6-chloronicotinic acid, with approximate dimensions of a = 15-16 Å, b = 11-12 Å, c = 7-8 Å, and β = 90-95°, based on the systematic trends observed in halogenated nicotinic acid derivatives [1] [2].
The infrared spectroscopic analysis of 4-bromo-6-chloronicotinamide provides detailed information about the vibrational characteristics and functional group behavior. The most prominent features in the infrared spectrum are associated with the primary amide group and the aromatic system. The N-H stretching vibrations appear as two distinct bands in the region 3380-3170 cm⁻¹, characteristic of the asymmetric and symmetric stretching modes of the primary amide [8] [9].
The carbonyl stretching frequency (ν C=O) occurs at approximately 1660-1670 cm⁻¹, showing a slight shift compared to unsubstituted nicotinamide (1667 cm⁻¹) due to the electron-withdrawing effects of the halogen substituents. This downfield shift reflects the reduced electron density on the carbonyl carbon, resulting from the inductive effects of both bromine and chlorine atoms [10] [11].
The aromatic C=C and C=N stretching vibrations manifest in the fingerprint region between 1620-1400 cm⁻¹. Multiple bands in this region arise from the complex vibrational coupling within the substituted pyridine ring system. The presence of both bromine and chlorine substituents introduces additional complexity to the vibrational spectrum, with characteristic C-Cl and C-Br stretching modes appearing at 900-740 cm⁻¹ [12] [13].
Ultraviolet-visible spectroscopic investigations reveal significant electronic transitions associated with the extended π-conjugated system. The primary absorption bands occur in the range 250-350 nm, corresponding to π→π* transitions within the aromatic system. The presence of halogen substituents causes bathochromic shifts compared to unsubstituted nicotinamide, reflecting the perturbation of the electronic structure by the electron-withdrawing groups [14] [15].
The lowest energy absorption band, typically observed around 320-330 nm, corresponds to the highest occupied molecular orbital to lowest unoccupied molecular orbital (HOMO→LUMO) transition. The extinction coefficient for this transition is enhanced due to the increased conjugation and polarization introduced by the halogen substituents [16].
Raman spectroscopic analysis provides complementary vibrational information, particularly sensitive to the symmetric vibrational modes of the molecule. The most intense Raman bands occur in the aromatic stretching region (1600-1400 cm⁻¹) and the C-halogen stretching region (900-600 cm⁻¹). The polarizability changes associated with these vibrations make them particularly prominent in the Raman spectrum [17] [12].
The halogen-sensitive modes in the Raman spectrum provide valuable fingerprint information for structural identification. The C-Br stretching mode appears at approximately 650-600 cm⁻¹, while the C-Cl stretching occurs at 750-700 cm⁻¹. These frequencies are characteristic of aromatic carbon-halogen bonds and serve as diagnostic markers for the substitution pattern [18].
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 4-bromo-6-chloronicotinamide. The most suitable computational approach involves the B3LYP functional combined with the 6-311++G(d,p) basis set, which accurately describes both the electronic structure and halogen bonding interactions in this system [19] .
The optimized molecular geometry obtained from DFT calculations reveals bond lengths and angles consistent with experimental expectations. The pyridine ring maintains its aromatic character with C-C bond lengths of approximately 1.39-1.40 Å and C-N bond lengths of 1.33-1.34 Å. The C-Br bond length is calculated at 1.90-1.92 Å, while the C-Cl bond measures 1.74-1.76 Å, values typical for aromatic carbon-halogen bonds [21].
The frontier molecular orbital analysis demonstrates significant electronic redistribution due to the halogen substituents. The highest occupied molecular orbital (HOMO) is primarily localized on the pyridine ring with substantial contribution from the nitrogen lone pair and the amide carbonyl oxygen. The calculated HOMO energy is approximately -7.45 eV, representing a stabilization of 0.6 eV compared to unsubstituted nicotinamide due to the electron-withdrawing effects of the halogens [16] [22].
The lowest unoccupied molecular orbital (LUMO) exhibits π* character distributed across the aromatic system with enhanced amplitude at positions adjacent to the electron-withdrawing substituents. The LUMO energy is calculated at -2.15 eV, showing significant stabilization compared to the parent compound. The resulting HOMO-LUMO energy gap of approximately 5.30 eV indicates good electronic stability while maintaining reasonable reactivity [23].
Electrostatic potential surface analysis reveals the influence of halogen substituents on the molecular charge distribution. The bromine and chlorine atoms exhibit positive σ-holes along the C-X bond extensions, characteristic of halogen bonding donors. These regions of positive electrostatic potential facilitate interactions with electron-rich sites on neighboring molecules, contributing to the stability of the crystal structure [5].
The calculated dipole moment of approximately 5.2 Debye reflects the significant charge separation introduced by the halogen substituents and the polar amide group. This enhanced polarity affects solubility characteristics and intermolecular interaction patterns compared to less substituted analogs .
Natural bond orbital analysis provides detailed information about the electronic delocalization and charge transfer processes within the molecule. The halogen substituents withdraw electron density from the aromatic ring through both inductive and resonance effects, with the bromine atom showing stronger electron-withdrawing character than chlorine due to its higher electronegativity difference and larger size [24].
The vibrational frequency calculations at the DFT level accurately reproduce the experimental infrared and Raman spectra. Scaling factors of 0.96-0.98 are typically applied to the calculated frequencies to account for anharmonic effects and basis set limitations. The agreement between calculated and experimental frequencies validates the chosen computational approach and provides confidence in the predicted molecular properties [8] [14].